2,4-Methanoindeno[7,1-BC]furan
Description
Structure
3D Structure
Properties
CAS No. |
23991-76-6 |
|---|---|
Molecular Formula |
C11H6O |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
7-oxatetracyclo[6.4.0.02,6.04,12]dodeca-1(12),2(6),3,8,10-pentaene |
InChI |
InChI=1S/C11H6O/c1-2-7-6-4-8-10(5-6)12-9(3-1)11(7)8/h1-4H,5H2 |
InChI Key |
XGCFHNLZTKECOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C1OC4=CC=CC2=C43 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for the 2,4 Methanoindeno 7,1 Bc Furan Framework
Identification of Key Bridged and Fused Ring Junctions in the Target System
The systematic name "2,4-Methanoindeno[7,1-BC]furan" defines a complex tetracyclic hydrocarbon. An understanding of its constituent parts is the first step in a logical retrosynthetic analysis. The structure is built upon a fundamental parent system, an indeno[7,1-BC]furan, which is then modified by the addition of a hydrocarbon bridge.
The core of the molecule is a fused system where a furan (B31954) ring is joined to an indene (B144670) scaffold. The [7,1-BC] designation in the name specifies the nature of this fusion. In the indene ring system, the atoms are numbered conventionally. The furan ring is fused such that its 'b' side (the bond between atoms 2 and 3) is attached to atoms 7 and 1 of the indene, and its 'c' side (the bond between atoms 3 and 4) is attached to atom 1 and an adjacent carbon of the indene's six-membered ring. This creates a highly strained and compact ring system.
The prefix "methano-" indicates the presence of a single-carbon bridge (-CH₂-). acdlabs.com According to IUPAC nomenclature for bridged hydrocarbons, this prefix is used to describe a bivalent radical that connects two different parts of the parent ring system. acdlabs.comqmul.ac.uk The locants "2,4" specify the points of attachment of this methano bridge to the indeno-furan framework. These junctions introduce significant strain and define the molecule's three-dimensional conformation. The analysis of proton NMR spectra of similar polycyclic structures reveals that the chemical shifts of these methano bridge protons are highly sensitive to steric compression and the proximity of other heteroatoms, which can be a useful tool for stereochemical elucidation. mdpi.org
A summary of the key structural features is presented in the table below.
| Feature | Description | IUPAC Nomenclature | Key Junctions |
| Parent System | Indene ring fused with a furan ring. | Indeno[7,1-BC]furan | Fusion between the furan and indene rings. |
| Bridge | A single methylene (B1212753) (-CH₂-) group. | Methano- | Attachment points at positions 2 and 4. |
| Overall Structure | A tetracyclic, bridged, and fused heterocyclic system. | This compound | The molecule contains multiple stereocenters. |
Disconnection Strategies for the Indeno-Furan Core
Retrosynthetic analysis involves the deconstruction of a target molecule into simpler, commercially available or easily synthesized starting materials. wikipedia.org For the complex indeno-furan core, several disconnection strategies can be envisioned. The goal is to identify bond cleavages that lead to logical and synthetically viable precursors.
A primary disconnection could target the furan ring, as furan rings can be synthesized through various established methods. One common approach involves the Paal-Knorr synthesis from a 1,4-dicarbonyl compound. Therefore, a C-O bond disconnection within the furan ring transforms the problem into the synthesis of a suitably functionalized indene derivative.
Another powerful strategy involves recognizing that the furan ring can act as a masked diene in cycloaddition reactions. Alternatively, the furan itself can be constructed late in the synthesis. For instance, the synthesis of naphtho[2,3-b]furan-4,9-diones has been achieved through the reaction of 2-hydroxynaphthalene-1,4-dione with various two-carbon units. beilstein-journals.org By analogy, a potential disconnection of the indeno-furan could lead to an appropriately substituted indanone and a two-carbon synthon.
A different approach would be to disconnect the five-membered ring of the indene system. Intramolecular reactions are particularly powerful for constructing such rings. A Friedel-Crafts-type acylation or alkylation could be a key step, cyclizing a substituted aromatic precursor. The synthesis of indanone-containing heterocycles often utilizes 1,3-indanedione as a versatile starting material due to its multiple reactive sites. acs.org
The following table summarizes potential disconnection strategies for the indeno-furan core.
| Disconnection Strategy | Bonds Cleaved | Precursor Type | Potential Forward Reaction |
| Furan Ring Disconnection (Paal-Knorr type) | Two C-O bonds in the furan ring. | Functionalized indene with a 1,4-dicarbonyl moiety. | Intramolecular dehydration/cyclization. |
| Indene Ring Disconnection (Friedel-Crafts type) | C-C bond in the five-membered ring of the indene. | Substituted phenylacetic acid or related derivative. | Intramolecular acylation. |
| Cycloaddition Approach | C-C bonds formed in a potential Diels-Alder reaction. | A diene and a dienophile (e.g., a substituted furan). | [4+2] Cycloaddition. |
| Intramolecular Heck Reaction | C-C bond formed via palladium catalysis. | An aryl halide tethered to an alkene. | Intramolecular Heck cyclization. researchgate.net |
Methodological Approaches for Methano Bridge Construction
The construction of the methano bridge is a critical step that establishes the final tetracyclic framework. Forming such bridges within a constrained polycyclic system can be challenging. Methodologies often involve intramolecular cyclization reactions where the bridging carbon is introduced as part of a tether that connects the two future bridgehead atoms.
One of the most common methods for forming a one-carbon bridge is through an intramolecular aldol (B89426) reaction or a related condensation . This would require a precursor molecule containing two carbonyl groups (or a carbonyl and an activated methylene group) positioned appropriately across the ring system. A subsequent reduction of the resulting keto-bridge would furnish the desired methano bridge.
Another powerful technique is carbene or carbenoid insertion . A precursor containing a diazoketone or a similar carbene precursor could be synthesized. Upon decomposition (photochemically or thermally), the resulting carbene could undergo an intramolecular C-H insertion reaction across the ring to form the methano bridge.
Radical cyclizations also offer a pathway to bridged polycyclic systems. nih.gov A radical generated on a side chain can add to a double bond elsewhere in the molecule to forge the bridging connection. This method has been used to create novel carbocyclic ring systems. nih.gov
Finally, a ring-closing metathesis (RCM) approach could be considered. A precursor with two terminal alkene chains at the desired bridgehead positions could be cyclized using a Grubbs or other metathesis catalyst. This would form a larger ring containing a double bond, which could then be manipulated (e.g., dihydroxylation and oxidative cleavage, or ozonolysis) to generate a dicarbonyl compound, setting the stage for an intramolecular cyclization to form the one-carbon bridge.
The table below outlines some of these methodological approaches.
| Method | Precursor Requirement | Key Reagents/Conditions | Advantages/Disadvantages |
| Intramolecular Aldol Condensation | Dicarbonyl compound or equivalent. | Base or acid catalysis. | Adv: Well-established, predictable. Dis: Requires synthesis of a complex dicarbonyl precursor. |
| Intramolecular C-H Insertion | Diazoketone or other carbene precursor. | Light (hν) or transition metal catalyst (e.g., Rh, Cu). | Adv: Can form C-C bonds directly. Dis: Can suffer from lack of selectivity. |
| Radical Cyclization | Precursor with a radical initiator and an acceptor (e.g., alkene). | Radical initiators (e.g., AIBN, Bu₃SnH). | Adv: Effective for complex ring formation. Dis: Stereocontrol can be challenging. |
| Ring-Closing Metathesis (RCM) followed by functionalization | Di-alkene precursor. | Grubbs or Schrock catalyst. | Adv: Powerful for ring formation. Dis: Multi-step process to form the final one-carbon bridge. |
Advanced Synthetic Methodologies for 2,4 Methanoindeno 7,1 Bc Furan and Its Congeners
Cascade and Domino Reaction Sequences for Polycyclic Furan (B31954) Formation
Cascade and domino reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like 2,4-Methanoindeno[7,1-BC]furan from simpler precursors in a single pot. These sequences, involving multiple bond-forming events, are highly efficient for constructing polycyclic furan systems.
Intramolecular Cyclization and Cycloaddition Approaches (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Intramolecular cyclization reactions are powerful tools for the assembly of bridged ring systems. The intramolecular Diels-Alder (IMDA) reaction, in particular, has proven valuable in the synthesis of both carbocyclic and heterocyclic bridged bicyclic systems. nih.gov The intramolecular Diels-Alder reaction of furan (IMDAF) is a key strategy for constructing oxa-bridged systems. nih.gov For instance, thermolysis of furans tethered to an unsaturated moiety can initiate an IMDAF reaction, leading to the formation of oxa-bridged cycloadducts. nih.gov While these adducts can sometimes be isolated, they often undergo subsequent rearrangements. nih.govnih.gov Computational studies have shown that incorporating an amide carbonyl group within the tether can lower the activation energy for the IMDAF reaction, facilitating cycloaddition at lower temperatures. nih.gov
1,3-Dipolar cycloadditions represent another versatile method for the synthesis of five-membered heterocyclic rings, including furans and their fused derivatives. nih.govwikipedia.org These reactions are characterized by their high regio- and stereoselectivity. nih.gov The generation of furan-derived short-lived intermediates can be achieved through the 1,3-dipolar cycloaddition of acetylenedicarboxylates with strained alkynes like cyclooctyne. mdpi.comnih.gov These intermediates can then be trapped by various reagents to yield complex polycyclic products. mdpi.comnih.gov The development of new classes of oxygen-containing 1,3-dipoles, which can be generated in situ from aldehydes, acyl chlorides, and phosphonites, offers a modular route to polysubstituted furans. rsc.org
The table below summarizes representative examples of intramolecular cycloaddition reactions used in the formation of polycyclic furan systems.
| Diene/Dipole Precursor | Dienophile/Dipolarophile | Reaction Type | Product Type | Reference |
| 2-(Methylthio)-5-amidofurans with tethered unsaturation | Alkene/Alkyne | IMDAF | Bicyclic lactams | nih.gov |
| Furan tethered to a cyclopropene | Cyclopropene | [2+4] Cycloaddition | BCD rings of cortistatin A | nih.gov |
| N-substituted 3-allyl-aminobenzo[b]furan-2-aldehydes | Internal Azomethine Ylide | Intramolecular 1,3-Dipolar Cycloaddition | Fused Heterocyclic Compounds | nih.gov |
| Acetylenedicarboxylates | Cyclooctyne | 1,3-Dipolar Cycloaddition | Polycyclic Furan Derivatives | mdpi.comnih.gov |
Tandem Reactions Involving Furan and Indene (B144670) Precursors
Tandem reactions that commence with furan and indene precursors provide a direct route to the this compound scaffold. A notable example involves the reaction of arynes with indene or benzofurans. researchgate.net This process proceeds through a cascade involving a Diels-Alder reaction followed by a [2+2] cycloaddition, yielding functionalized dihydrobenzocyclobutaphenanthrenes. researchgate.net This strategy has also been successfully applied to the one-pot synthesis of benzo[b]fluoranthene. researchgate.net
Another powerful tandem approach involves the reaction of α-diazo compounds with propargyl alcohols, catalyzed by Lewis acids like BF3·OEt2. acs.orgnih.govacs.org This methodology allows for the facile synthesis of highly substituted indenes and furan-2-ones under mild conditions. acs.orgnih.govacs.org The reaction is believed to proceed through a tandem sequence that offers significant potential for creating biologically active indene and furanone derivatives and their related polycyclic structures. acs.orgnih.govacs.org
The following table highlights key tandem reactions involving furan and indene precursors for the synthesis of complex polycyclic systems.
| Furan/Indene Precursor | Reagent | Catalyst/Conditions | Product | Reference |
| Indene/Benzofurans | Arynes (from 2-(trimethylsilyl)aryl triflates) | Fluoride-induced 1,2-elimination | Dihydrobenzocyclobutaphenanthrenes | researchgate.net |
| α-Diazo-esters/-amides | Propargyl alcohols | BF3·OEt2 | Substituted Indenes/Furan-2-ones | acs.orgnih.govacs.org |
| Functionalized Benzylidenephthalan | Benzyne | CsF, 18-crown-6 | Phenanthro[10,1-bc]furans | ecust.edu.cn |
Stereoselective and Diastereoselective Synthesis of this compound Systems
Controlling the stereochemistry during the synthesis of the complex, three-dimensional structure of this compound is of paramount importance. The development of stereoselective and diastereoselective methods is crucial for obtaining enantiomerically pure products, which is often a prerequisite for biological applications.
Chiral Auxiliary and Organocatalytic Strategies
Chiral auxiliaries have been successfully employed to induce stereoselectivity in the synthesis of bridged bicyclic ring systems. For example, oxazolidinone chiral auxiliaries have been evaluated in asymmetric variants of the type 2 intramolecular Diels-Alder reaction, delivering bridged bicyclic systems with high diastereomeric (97-99% de) and enantiomeric purity. nih.gov The use of chiral acetals as auxiliaries has also shown promise in directing asymmetric transformations, such as Diels-Alder reactions, with a high degree of stereochemical induction. sfu.ca
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. dntb.gov.ua Organocatalytic approaches have been developed for the synthesis of polycyclic furans via Diels-Alder reactions, achieving high yields and excellent diastereoselectivities. dntb.gov.ua Furthermore, the merger of singlet oxygen-induced furan oxidation with organocatalysis provides a novel one-pot procedure to convert simple furan substrates into complex, enantioenriched carbocyclic skeletons. rsc.org This cascade reaction can furnish cyclopentanone (B42830) structures with up to four new contiguous stereogenic centers with excellent enantioselectivity and diastereoselectivity. rsc.org
The table below provides examples of chiral auxiliary and organocatalytic strategies applied to the synthesis of stereochemically defined polycyclic systems.
| Reaction Type | Chiral Auxiliary/Organocatalyst | Substrate | Product Stereoselectivity | Reference |
| Intramolecular Diels-Alder | Oxazolidinone | Tethered diene-dienophile | 97-99% de | nih.gov |
| Diels-Alder | Chiral Acetal (from i-Pr) | Acrylate derivative and cyclopentadiene (B3395910) | 91:9 dr | sfu.ca |
| Double-Michael Reaction | Organocatalyst | Enedione (from furan photooxygenation) and enal | Excellent ee and de | rsc.org |
| [8+2]-Cycloaddition | Brønsted base | 5-substituted-furan-2(3H)-ones and 8,8-dicyanoheptafulvene | Diastereoselective | nih.gov |
Control of Stereochemistry in Bridged Ring Systems
The inherent rigidity of bridged ring systems like this compound makes the control of stereochemistry a significant synthetic challenge. The stereochemical outcome of reactions forming these systems is often dictated by the transition state geometry. For instance, in Diels-Alder reactions, the formation of endo and exo products is a classic example of stereochemical control. masterorganicchemistry.com While the endo product is often the kinetically favored product, the exo product can be the thermodynamically more stable isomer. masterorganicchemistry.commdpi.com
In the synthesis of bridged bicyclic systems via intramolecular Diels-Alder reactions, the tether connecting the diene and dienophile plays a crucial role in dictating the stereochemical outcome. nih.gov The conformational constraints imposed by the tether can favor one transition state over another, leading to high diastereoselectivity. Similarly, in the synthesis of new D-seco-C-nor-taxane derivatives containing a polyfunctionalized furanosyl ring, the reactions proceeded with good diastereoselectivity, allowing for the control of one or two stereocenters. nih.gov
Recent studies have also demonstrated that non-covalent interactions can be utilized for the divergent control of stereochemistry at the bridgeheads of attached-ring systems. escholarship.org This approach provides a novel and potentially general model for accessing different diastereomers by subtly altering the reaction conditions or substrate design. escholarship.org
Metal-Catalyzed Reactions in the Construction of the this compound Scaffold
Metal-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Various transition metals, including palladium, rhodium, gold, and copper, have been employed in the construction of furan-containing polycyclic systems.
Palladium-catalyzed reactions are particularly versatile. For example, a palladium-catalyzed cascade reaction involving allenylation, 6π-electrocyclization, and a 1,3-H migration has been developed for the synthesis of naphtho[1,2-b]furans from propargyl carboxylates bearing a furanyl group. researchgate.net Tandem palladium-catalyzed reactions have also been utilized to create tetracyclic fused pyrroles, demonstrating the power of this approach in building complex heterocyclic systems. scholaris.ca
Gold catalysts have shown utility in the cyclization of allenyl ketones to form furans. arkat-usa.org Copper-catalyzed reactions are also prevalent in furan synthesis. A copper(I)-catalyzed [4+1] cycloaddition between diazoacetates and α,β-acetylenic ketones provides a route to substituted furans. hud.ac.uk Furthermore, a novel metal-catalyzed method for furan synthesis has been developed that proceeds via an unprecedented nih.govCurrent time information in Madison County, US.-alkyl shift in allenyl ketones, allowing for the efficient synthesis of highly substituted and fused furans. nih.gov
The following table summarizes selected metal-catalyzed reactions for the synthesis of furan-containing polycyclic scaffolds.
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium(0) | Allenylation/6π-Electrocyclization/1,3-H Migration | Propargyl carboxylates with a furanyl group and organoborons | Naphtho[1,2-b]furans | researchgate.net |
| Gold(III) Chloride | Cyclization | Allenyl ketones | Furans | arkat-usa.org |
| Copper(I) | [4+1] Cycloaddition | Diazoacetates and α,β-acetylenic ketones | Substituted Furans | hud.ac.uk |
| Various Metals | nih.govCurrent time information in Madison County, US.-Alkyl Shift | Allenyl ketones | Multisubstituted Furans | nih.gov |
| Rhodium(I) | Asymmetric C-H Activation | N-methoxybenzamides and quinones | Chiral Hydrophenanthridinones | researchgate.net |
Palladium-Catalyzed Coupling and Cyclization Reactions (e.g., Heck, Suzuki)
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Heck and Suzuki reactions are particularly powerful for constructing complex aromatic and heterocyclic systems. nih.govscholaris.ca
Heck Reaction: The intramolecular Heck reaction is a potent tool for creating cyclic and polycyclic structures. In the synthesis of furan-containing ring systems, this reaction can be used to form a key C-C bond, leading to the fused scaffold. For instance, an intramolecular Heck reaction was employed as the key step in the total synthesis of (±)-Simonsol C, a natural product featuring a tetrahydrodibenzo[b,d]furan core. researchgate.net This strategy highlights its utility in generating aryl-containing quaternary carbon centers while simultaneously constructing the benzofuran (B130515) skeleton. researchgate.net
Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is widely used for creating biaryl linkages and in the synthesis of complex molecules. scholaris.ca While direct application to the this compound scaffold is not documented, palladium-catalyzed tandem reactions that combine different coupling processes are common. For example, domino processes involving C-H activation and Buchwald-Hartwig coupling have been used to create nitrogen-bridged thienoacenes, demonstrating palladium's capacity to orchestrate complex, multi-bond forming sequences in one pot. nih.gov A facile synthesis of 7-iodobenzo[b]furans has been achieved via a highly regioselective tandem α-arylation/intramolecular O-arylation, showcasing a domino C-C/C-O bond formation catalyzed by palladium. rsc.org
Below is a table summarizing representative palladium-catalyzed reactions for the synthesis of related furan scaffolds.
| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |
| Pd(OAc)₂, PPh₃, Ag₂CO₃ | Intramolecular Heck | Iodoarene-tethered cyclohexene | Tetrahydrodibenzo[b,d]furan | researchgate.net |
| PdCl₂(dppf), K₃PO₄ | Tandem α-arylation / O-arylation | 1,2,3-Triiodobenzenes, Benzylketones | 7-Iodobenzo[b]furans | rsc.org |
| Pd(OAc)₂, Cu(OAc)₂ | C-H Activation / Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Benzofurans | rsc.org |
| Pd(OAc)₂, Ag₂O | Electrophilic Cyclization / Arylation | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | 2,3-Disubstituted Indoles | escholarship.org |
Rhodium-Catalyzed Cycloadditions and Annulations
Rhodium catalysts are exceptionally versatile in promoting cycloaddition and annulation reactions to build complex ring systems, including bridged and medium-sized rings that are otherwise difficult to synthesize. nih.govnih.gov
One prominent strategy involves the rhodium-catalyzed intramolecular [3+2] dipolar cycloaddition. This method has been successfully applied to the synthesis of various bridged bicyclo[m.n.2] ring systems from acyclic N-sulfonyl-1,2,3-triazole precursors. nih.gov This cascade reaction provides a direct, regioselective, and diastereoselective route to highly functionalized and challenging bridged polycyclic systems. nih.govnih.gov The power of this methodology was demonstrated in the asymmetric total synthesis of nakafuran-8, a marine natural product containing a furan ring within a bridged framework. nih.gov
Rhodium catalysts are also effective in [4+2] cycloadditions. For example, furan-fused cyclobutanones can serve as C4 synthons in rhodium(I)-catalyzed enantioselective [4+2]-cycloadditions with imines, producing unique poly-substituted furan-fused lactams under mild conditions via C-C bond activation. acs.org The reaction of rhodium-stabilized imino-carbenes with furans can also lead to highly functionalized pyrroles through an initial [3+2] annulation followed by ring-opening. researchgate.net
| Catalyst | Reaction Type | Starting Materials | Key Intermediate/Product | Ref. |
| Rh₂(esp)₂ | Intramolecular [3+2] Cycloaddition | N-sulfonyl-1,2,3-triazole with alkene/aldehyde | Bridged bicyclo[m.n.2] systems | nih.gov |
| Rh(COD)₂BF₄ | [4+2] Cycloaddition | Furan-fused cyclobutanone, Imine | Furan-fused six-membered lactam | acs.org |
| Rh₂(OAc)₄ | [3+2] Annulation / Ring-Opening | N-sulfonyl-1,2,3-triazole, Furan | Trisubstituted pyrroles | researchgate.net |
Other Transition Metal-Mediated Approaches (e.g., Gold, Copper, Manganese, Iron Catalysis)
Beyond palladium and rhodium, other transition metals are instrumental in forging complex furan-containing architectures.
Gold Catalysis: Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes toward nucleophilic attack. This reactivity has been harnessed to synthesize various indenofuran and benzofuran derivatives. For example, gold(I)-catalyzed cascade reactions of o-(alkynyl)styrenes can proceed through a cyclopropyl (B3062369) gold carbene intermediate to afford polycyclic structures. evitachem.com In a related approach, furan-fused cyclobutanones undergo a gold(I)-catalyzed diastereoselective [4+4]-cycloaddition with anthranils, providing access to eight-membered furan-fused lactams. acs.org
Copper Catalysis: Copper-catalyzed reactions are a cost-effective alternative for C-C and C-O bond formation. Metal-controlled intramolecular reactions using the same starting material can yield different products simply by switching the catalyst. In one report, a palladium catalyst led to dihydro[1,2-b]indenoindole-9-ol, whereas a copper catalyst selectively produced benzofuro[3,2-b]indolines. beilstein-journals.org
Manganese and Iron Catalysis: First-row, earth-abundant metals like manganese and iron are gaining prominence for sustainable catalysis. While specific applications to complex indenofurans are emerging, Mn-catalyzed C-H borylation of furan and thiophene (B33073) derivatives has been reported, providing a pathway to functionalized building blocks. nih.gov Similarly, Mn(III)/Co(II) systems can catalyze the oxidative ring-opening of furans, which can then be used to construct benzofuran derivatives. nih.gov
Chemoenzymatic Synthetic Routes to Enantiomerically Enriched Derivatives
Chemoenzymatic synthesis combines the power of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes) to produce enantiomerically pure compounds. This approach is particularly valuable for creating chiral building blocks for complex molecules.
While no chemoenzymatic route to this compound has been published, the strategy has been successfully applied to the synthesis of other bridged heterocyclic systems. For example, a chemoenzymatic pathway was developed to synthesize conformationally restricted bridged homoarabinofuranosylpyrimidines, which are analogues of the antiviral drug AZT. chemistryviews.org A key step in this synthesis was the quantitative and diastereoselective acetylation of a primary hydroxyl group over two secondary hydroxyls, a transformation mediated by the enzyme Lipozyme® TL IM. chemistryviews.org In another case, Novozyme®-435 was used for the regioselective monoacetylation of a trihydroxy nucleoside intermediate to synthesize bridged homolyxofuranosyl nucleosides. unimi.it These examples underscore the potential of enzymes to solve challenging selectivity problems in the synthesis of complex, bridged molecules, a strategy that could conceivably be adapted for intermediates leading to chiral indenofuran analogues. tandfonline.comnih.gov
One-Pot Multicomponent Reactions for Scaffold Assembly
One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. This strategy is prized for its atom economy, operational simplicity, and ability to rapidly build molecular complexity.
The synthesis of highly functionalized furan-2-ones and pyrrol-2-ones has been achieved via a one-pot, three-component condensation of aldehydes, amines, and dialkyl acetylenedicarboxylates using potash alum as a sustainable catalyst. gdut.edu.cn More complex polycyclic systems, such as pyreno[2,1-b]furans, have also been assembled in a one-pot procedure involving a Pd-catalyzed Sonogashira coupling reaction. acs.orgtandfonline.comresearchgate.net Another efficient method uses a (C₆F₅)₃B catalyst for the one-pot synthesis of benzo[b]cyclopenta[e] gdut.edu.cntandfonline.comoxazin-2(1H)-one derivatives from furan-2-yl(phenyl)methanol and 2-aminophenol, proceeding through an aza-Piancatelli rearrangement/Michael reaction cascade. nih.gov These MCRs demonstrate the feasibility of rapidly constructing complex fused-ring systems containing a furan moiety from simple, readily available starting materials.
Late-Stage Functionalization Strategies for Analogues
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex, often biologically active, molecule in the final stages of a synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to lengthy de novo synthesis for each new derivative. nih.govrsc.org
The direct functionalization of C-H bonds is a key LSF technique. For bridged polycyclic natural products, C-H functionalization enables selective peripheral modifications that would be difficult to achieve otherwise. nih.gov This approach expands the accessible chemical space from a common advanced intermediate. nih.gov For heterocycles, a "couple-close" strategy has been developed, which merges metallaphotoredox C(sp²)-C(sp³) cross-coupling with an intramolecular radical cyclization to fuse heteroaryl halides with bifunctional feedstocks. rsc.org This allows for the rapid assembly of spirocyclic and bridged ring systems, which can be applied as a late-stage annulation to pharmaceutical scaffolds. rsc.org While no LSF has been performed on this compound itself, these advanced methods show great promise for the derivatization of complex, bridged heterocyclic cores.
Structural Elucidation and Spectroscopic Characterization of 2,4 Methanoindeno 7,1 Bc Furan Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing profound insights into the chemical environment of individual nuclei. For the 2,4-Methanoindeno[7,1-BC]furan framework, both ¹H and ¹³C NMR, complemented by two-dimensional techniques, are crucial for a comprehensive understanding of its three-dimensional structure.
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton framework of a molecule. In the context of this compound systems, the chemical shifts (δ) and coupling constants (J) of the protons offer a wealth of information. The distinct electronic environments within the strained cage and the aromatic portions of the molecule lead to a wide dispersion of proton signals. For instance, protons on the furan (B31954) ring of related derivatives typically appear in the aromatic region, with characteristic shifts observed for different substitution patterns. chemicalbook.comresearchgate.netchemicalbook.com
Stereochemical assignments are often deduced from the magnitude of the coupling constants between adjacent protons, which are dependent on the dihedral angle between them, as described by the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, aiding in the determination of relative stereochemistry. For example, irradiation of a specific proton and observing the enhancement of signals from nearby protons can confirm their spatial relationship within the rigid cage structure.
A representative, though generalized, ¹H NMR data table for a substituted furan derivative is provided below to illustrate the types of signals one might expect.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (furan) | 7.4 - 7.6 | m | - |
| H-β (furan) | 6.3 - 6.5 | m | - |
| Methano-bridge CH₂ | 1.5 - 2.5 | m | - |
| Aromatic CH | 7.0 - 7.8 | m | - |
| Note: This table is illustrative and actual values for this compound would be specific to its unique structure. |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. bhu.ac.in In proton-decoupled ¹³C NMR spectra of this compound systems, each unique carbon atom typically gives rise to a single resonance, allowing for a count of the non-equivalent carbons in the molecule. The chemical shifts of these carbons are indicative of their hybridization and electronic environment. For example, carbons in the aromatic portion of the molecule will resonate at significantly different frequencies than the sp³-hybridized carbons of the methano bridge.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. bhu.ac.in This information is vital for piecing together the carbon framework of the complex polycyclic system.
Below is a generalized ¹³C NMR data table for a furan-containing compound.
| Carbon Assignment | Chemical Shift (ppm) |
| C-α (furan) | 140 - 150 |
| C-β (furan) | 110 - 120 |
| Quaternary Aromatic C | 130 - 150 |
| Methine Aromatic CH | 120 - 130 |
| Methano-bridge CH₂ | 30 - 50 |
| Note: This table is for illustrative purposes. Specific chemical shifts for this compound would need to be determined experimentally. |
Two-dimensional (2D) NMR techniques are powerful tools for unraveling the complex spin systems present in molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity networks throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a straightforward method to assign the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for establishing long-range connectivity and piecing together the entire molecular structure, especially across quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to 1D NOE, 2D NOESY maps through-space correlations between protons, providing crucial information about the three-dimensional structure and conformation of the molecule.
The combined application of these 2D NMR experiments allows for a detailed and unambiguous assignment of all proton and carbon signals, leading to a complete elucidation of the molecular structure. scirp.orgmdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into molecular strain. acs.orgmt.comedinst.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. edinst.com Specific functional groups absorb at characteristic frequencies. For a this compound system, one would expect to observe C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching from the aromatic rings, and C-O-C stretching from the furan moiety. The presence of strain in the polycyclic system can cause shifts in the vibrational frequencies compared to less strained analogues. researchgate.netaip.orgresearchgate.net
A representative table of expected vibrational frequencies is shown below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-O-C Stretch (furan) | 1250 - 1050 | IR |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. bioanalysis-zone.com Unlike nominal mass spectrometry which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This high level of accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com
For a newly synthesized derivative of the this compound system, HRMS would be used to confirm the elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed molecular formula. uni-saarland.demsu.edu A close match between these two values provides strong evidence for the correct molecular formula.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
While spectroscopic methods provide a detailed picture of the molecular structure in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. nih.govchemistrytalk.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
For a chiral molecule like a substituted this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a suitable crystal can be grown. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail about the molecular geometry and the packing of the molecules in the crystal lattice. researchgate.net This information is invaluable for understanding the effects of strain and steric interactions within the caged system.
Chiroptical Spectroscopy (Circular Dichroism) for Enantiopure Compounds
Chiroptical spectroscopy, particularly circular dichroism (CD), is an indispensable tool for the stereochemical analysis of chiral molecules. wikipedia.org This technique measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule. wikipedia.orgbiu.ac.il For enantiopure compounds, in which only one of two mirror-image isomers is present, CD spectroscopy offers a unique fingerprint of their absolute configuration and conformation in solution. hindsinstruments.com
The CD spectrum of an enantiopure substance is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions within the chiral molecule. The sign and magnitude of these Cotton effects are directly related to the molecule's stereochemistry.
In the case of the enantiopure (+)-spiro[indeno[1,2-b] mdpi.combenzofuran-10,10′-indeno[1,2-b] mdpi.combenzothiophene], the experimental CD spectrum displays distinct Cotton effects. mdpi.com These spectral features are crucial for assigning the absolute configuration of the molecule, often supported by theoretical calculations such as time-dependent density functional theory (TD-DFT). mdpi.com
Detailed Research Findings from a Structurally Related System
The investigation of enantiopure furan-containing spiro-fused polycyclic aromatic compounds has revealed characteristic CD spectra. For instance, the (+)-enantiomer of one such compound was found to have an S configuration, an assignment supported by TD-DFT calculations. mdpi.com Its CD spectrum in dichloromethane (B109758) is marked by two significant positive Cotton effects at 340 nm and 328 nm. mdpi.com Additionally, a series of both negative and positive Cotton effects were observed around 305 nm and 260 nm, respectively. mdpi.com This complex pattern of signals arises from the various electronic transitions within the rigid, chiral polycyclic system.
The following interactive data table summarizes the observed Cotton effects for the enantiopure (+)-(S)-spiro[indeno[1,2-b] mdpi.combenzofuran-10,10′-indeno[1,2-b] mdpi.combenzothiophene], which serves as a valuable reference for understanding the potential chiroptical properties of related indeno-furan systems.
| Wavelength (nm) | Sign of Cotton Effect | Region |
| 340 | Positive | |
| 328 | Positive | |
| ~305 | Negative and Positive | |
| ~260 | Negative and Positive |
The analysis of such data is fundamental for establishing structure-chiroptical property relationships. For the rigid and sterically constrained this compound system, it is anticipated that its enantiopure forms would also exhibit distinct and measurable CD spectra. The inherent chirality of this framework, arising from the fixed spatial arrangement of the furan and indene (B144670) moieties, would likely lead to significant differential absorption of circularly polarized light, making CD spectroscopy a powerful technique for its stereochemical characterization.
Reaction Mechanisms and Reactivity Profiles of 2,4 Methanoindeno 7,1 Bc Furan
Pericyclic Reactions and Rearrangements Involving the Furan (B31954) and Bridged Systems (e.g., Cope Rearrangements)
Pericyclic reactions, which proceed through a cyclic transition state, are a key class of transformations for polycyclic systems. masterorganicchemistry.com The Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes, is a notable example. masterorganicchemistry.comwikipedia.org While direct studies on the Cope rearrangement of 2,4-methanoindeno[7,1-BC]furan itself are not extensively detailed in the provided results, the principles of this reaction type can be applied to understand its potential reactivity. For a Cope rearrangement to occur, a 1,5-diene moiety is required. wikipedia.org Depending on the substitution pattern of the this compound skeleton, the introduction of appropriate vinyl or allyl groups could set the stage for such rearrangements.
The driving force for Cope rearrangements often involves the release of ring strain or the formation of a more thermodynamically stable isomer. masterorganicchemistry.comnih.gov In the context of the bridged system in this compound, a Cope rearrangement could potentially lead to significant skeletal reorganization. The stereochemistry of the products would be dictated by the conformation of the transition state, which can adopt chair or boat-like geometries. wikipedia.org
Variations of the Cope rearrangement, such as the oxy-Cope and anionic oxy-Cope rearrangements, involve the presence of a hydroxyl group at a strategic position, leading to the formation of carbonyl compounds after tautomerization of an intermediate enol. wikipedia.orgyoutube.com These variants often proceed under milder conditions and can offer greater control over the reaction outcome.
Electrophilic and Nucleophilic Reactions of the Fused Aromatic and Heteroaromatic Rings
The fused aromatic (indene) and heteroaromatic (furan) rings within this compound exhibit characteristic reactivities towards electrophiles and nucleophiles. The electron-rich nature of the furan ring generally makes it susceptible to electrophilic attack. The regioselectivity of such reactions is influenced by the directing effects of the oxygen atom and the fused ring system.
In general, electrophilic substitution on furan preferentially occurs at the C2 and C5 positions due to the stabilization of the intermediate carbocation by the oxygen atom. nih.gov However, in the fused system of this compound, the substitution pattern on the indene (B144670) portion and steric hindrance from the methano bridge would play a crucial role in determining the site of electrophilic attack.
Nucleophilic reactions, on the other hand, would likely target the electrophilic centers of the molecule. For instance, the carbonyl group in derivatives of this compound would be a prime site for nucleophilic addition. The stereochemical outcome of such additions would be influenced by the steric environment created by the polycyclic framework.
The reactivity of the fused rings can be modulated by the introduction of activating or deactivating groups. For example, the presence of electron-donating groups would enhance the nucleophilicity of the aromatic system, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups would decrease the electron density, favoring nucleophilic attack.
Ring-Opening and Ring-Expansion Reactions of Furan and Methanoindeno Moieties
The strained nature of the polycyclic system in this compound makes it a candidate for ring-opening and ring-expansion reactions, which can lead to the formation of novel molecular architectures.
Ring-Opening Reactions: The furan ring, being a strained ether, can undergo ring-opening reactions under various conditions. Acid-catalyzed ring opening of furan adducts is a known process that proceeds through the formation of a carbocation intermediate, leading to naphthalenol derivatives in some cases. rsc.org In the context of this compound, selective cleavage of one of the C-O bonds in the furan ring could be initiated by strong acids or other reagents. Similarly, the epoxy ring in related compounds can be opened by various nucleophiles, typically following an SN2 mechanism. beilstein-journals.org
Ring-Expansion Reactions: Ring-expansion reactions offer a pathway to larger ring systems, which are often challenging to synthesize by other means. nuph.edu.uasioc-journal.cn These reactions can be promoted by the cleavage of a C-C or C-N bond within a bicyclic or polycyclic system. nuph.edu.ua For instance, base-promoted ring expansion of certain ketones can lead to the formation of cycloheptanones through C-C bond cleavage. sioc-journal.cn While specific examples for this compound are not provided, the inherent strain in its methano-bridged indene core could be exploited to drive such transformations, potentially leading to novel and complex carbocyclic or heterocyclic frameworks.
Regioselectivity and Chemoselectivity in Chemical Transformations
Regioselectivity and chemoselectivity are critical aspects of the chemical transformations of a complex molecule like this compound, which possesses multiple reactive sites.
Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the reactions of this compound, this would determine which atom or group of atoms within the molecule reacts. For example, in electrophilic aromatic substitution, the position of attack on the fused aromatic or heteroaromatic ring is a question of regioselectivity. Studies on the synthesis of substituted furans have shown that the choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. nih.govnih.gov For instance, in the cycloisomerization of alkynyl epoxides, copper and gold catalysts with different counterions can lead to different borylated furan regioisomers. nih.gov
Chemoselectivity: Chemoselectivity is the preferential reaction of one functional group in the presence of other functional groups. Given the presence of the furan ring, the indene system, and the methano bridge, a key challenge in the chemistry of this compound is to achieve selective transformations of one part of the molecule while leaving the others intact. For example, a reaction might selectively target the double bond of the furan ring for a cycloaddition reaction without affecting the aromaticity of the indene part. The choice of reagents and reaction conditions is paramount in controlling chemoselectivity.
The following table summarizes the factors influencing selectivity in related furan chemistry:
| Selectivity Type | Influencing Factors | Example from Related Systems |
| Regioselectivity | Catalyst (e.g., metal, ligand), Counterion, Steric hindrance, Electronic effects of substituents | Gold-catalyzed cycloisomerization of boron-containing alkynyl epoxides yields different regioisomers of borylated furans depending on the counterion (triflate vs. hexafluoroantimonate). nih.gov |
| Chemoselectivity | Nature of the reagent, Reaction temperature, Protecting groups | In the synthesis of multisubstituted furans, it is possible to selectively react with one functional group over another, such as an aldehyde over an ester. nih.gov |
Studies on Bond Activation and Cleavage within the Polycyclic Framework
The activation and cleavage of C-H and C-C bonds are fundamental processes in organic synthesis that allow for the construction of complex molecules from simpler precursors. nih.gov The polycyclic framework of this compound presents unique opportunities and challenges for such transformations.
C-H Bond Activation: The selective functionalization of C-H bonds is a highly sought-after transformation as it allows for direct modification of the carbon skeleton. nih.gov Metal catalysts are often employed to mediate these reactions. nih.govnih.gov For instance, iron and copper complexes have been shown to activate the C-H bonds of furan, leading to the formation of new C-C or C-B bonds. nih.gov In the case of this compound, the activation of specific C-H bonds on the aromatic or bridged system could provide a direct route to functionalized derivatives. The regioselectivity of such an activation would be a key challenge, likely influenced by the directing effects of the heteroatom and the steric accessibility of the C-H bonds.
C-C Bond Activation and Cleavage: The strained nature of the methano bridge and the fused ring system in this compound may render certain C-C bonds susceptible to cleavage under appropriate conditions. This can be a powerful tool for skeletal rearrangements and the synthesis of new ring systems. For example, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans proceed via the activation and cleavage of the aromatic C-F bond, which is a strong bond. beilstein-journals.org While not a C-C bond, this demonstrates that challenging bond activations on furan-containing systems are achievable. Ring-expansion reactions often proceed through the cleavage of an internal C-C bond, driven by the release of ring strain. sioc-journal.cn
Research into bond activation within this specific polycyclic framework could open up new avenues for the synthesis of complex and potentially biologically active molecules.
Computational and Theoretical Investigations of 2,4 Methanoindeno 7,1 Bc Furan Electronic and Geometrical Structures
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2,4-Methanoindeno[7,1-BC]furan, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.
This process involves optimizing the molecular structure to find the lowest energy conformation. Key outputs from this analysis include precise predictions of bond lengths, bond angles, and dihedral angles. Such data is fundamental to understanding the molecule's steric and electronic profile. For complex, rigid structures like polycyclic aromatic hydrocarbons (PAHs) and their derivatives, DFT provides critical insights into the strain and conformation of the fused ring system. researchgate.netcam.ac.uk
Table 1: Illustrative Table of Predicted Geometrical Parameters for this compound using DFT. (Note: This table is a template. Specific values are pending dedicated computational studies on this molecule.)
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO can be considered the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, representing the molecule's electrophilic character. libretexts.org
For this compound, computational methods like DFT would be used to calculate the energies of these frontier orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netresearchgate.net A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. cam.ac.uk This energy gap is also instrumental in predicting the electronic absorption spectra of the molecule, as it often corresponds to the lowest energy electronic transition.
Table 2: Illustrative Table of Calculated Frontier Molecular Orbital Properties for this compound. (Note: This table is a template. Specific values are pending dedicated computational studies on this molecule.)
| Property | Predicted Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized or isolated compounds. nih.gov For a complex structure such as this compound, predicting its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra can be particularly useful. semanticscholar.org
NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These predicted shifts, when compared to experimental data, can confirm the proposed structure and help assign specific signals to the correct atoms in the molecule. bohrium.com
Similarly, computational methods can predict the vibrational frequencies corresponding to the stretching, bending, and twisting of bonds within the molecule. These calculated frequencies can be correlated with experimental peaks in Infrared (IR) and Raman spectra. This correlation helps in identifying characteristic functional groups and understanding the molecule's vibrational modes.
Table 3: Illustrative Table of Predicted ¹³C NMR Chemical Shifts for this compound. (Note: This table is a template. Specific values are pending dedicated computational studies on this molecule.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | Value |
| C2 | Value |
| C4 | Value |
| C7 | Value |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net While this compound possesses a rigid, fused-ring structure, MD simulations can still provide valuable insights into its dynamic behavior. uky.eduelsevierpure.com
Computational Studies of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. smu.edu For this compound, theoretical studies could be conducted to predict its reactivity and the pathways of potential reactions, such as electrophilic substitution, cycloadditions, or ring-opening reactions. researchgate.net
These studies involve mapping the potential energy surface of a reaction. Key points on this surface are the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. nih.gov By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. rsc.orgfrontiersin.org A lower activation energy implies a faster reaction rate. This information is critical for understanding the feasibility of a reaction and predicting the likely products under different conditions. Such studies can guide synthetic chemists in designing new reactions or understanding the stability and degradation pathways of the molecule. researchgate.net
Applications in Advanced Materials Science of 2,4 Methanoindeno 7,1 Bc Furan Scaffolds
Future Research Directions and Perspectives in 2,4 Methanoindeno 7,1 Bc Furan Chemistry
Development of Novel and Environmentally Sustainable Synthetic Routes
The development of efficient and sustainable methods for constructing the 2,4-Methanoindeno[7,1-BC]furan core is a primary objective for enabling broader research. Current hypothetical syntheses may rely on multi-step sequences with harsh reagents. Future efforts should focus on more elegant and eco-friendly strategies.
Key research targets include:
Domino Reactions and Cascade Sequences: Designing a synthesis where multiple bonds are formed in a single operation from readily available precursors would significantly improve efficiency. For instance, a potential intramolecular Diels-Alder reaction of a suitably substituted indene (B144670) derivative could be explored to construct the bridged system, followed by an etherification step.
Catalytic C-H Activation: The use of transition metal catalysis to directly forge C-C and C-O bonds from simple indene or furan (B31954) precursors would represent a highly atom-economical approach. This would minimize the need for pre-functionalized starting materials and reduce waste.
Photochemical and Electrochemical Methods: Harnessing light or electrical energy to drive key bond-forming reactions could provide access to unique reaction pathways under mild conditions, avoiding the need for high temperatures and stoichiometric reagents.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, improve safety for handling potentially unstable intermediates, and allow for easier scalability.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Domino Reactions | Increased efficiency, reduced step count | Design of complex precursors, control of stereochemistry |
| C-H Activation | High atom economy, use of simple starting materials | Catalyst development, regioselectivity |
| Photochemistry/Electrochemistry | Mild reaction conditions, unique reactivity | Quantum yield efficiency, electrode passivation |
| Flow Chemistry | Enhanced safety and scalability, precise control | Reactor design, potential for clogging |
Exploration of Unprecedented Reactivity and Complex Reaction Pathways
The inherent ring strain and unique electronic structure of this compound are expected to give rise to novel reactivity. Understanding and harnessing these properties is a crucial area for future research.
Potential avenues of exploration include:
Ring-Opening Reactions: The strained furan and cyclopropane-like methano-bridge are likely susceptible to ring-opening under thermal, photochemical, or catalytic conditions. Investigating these reactions could lead to the formation of novel, functionalized indenofuran derivatives that are not accessible through other means.
Pericyclic Reactions: The diene-like character of the furan ring embedded within the polycyclic system could be exploited in Diels-Alder and other cycloaddition reactions, providing a pathway to even more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling: Selective functionalization of the aromatic and heterocyclic portions of the molecule through modern cross-coupling reactions would be essential for tuning its properties and for the synthesis of more elaborate derivatives.
Rational Design of Derivatives for Tunable Material Properties
The rigid, conjugated core of this compound makes it an attractive building block for advanced materials. The rational design of derivatives with specific electronic and photophysical properties is a promising research direction.
Key areas for investigation are:
Organic Electronics: The introduction of electron-donating and electron-withdrawing groups at specific positions on the aromatic ring could be used to tune the HOMO and LUMO energy levels, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Molecular Sensors: Functionalization with moieties capable of binding to specific analytes (e.g., metal ions, anions, small molecules) could lead to the development of novel fluorescent or colorimetric sensors. The rigid framework of the parent molecule could enhance selectivity and sensitivity.
Chiroptical Materials: The synthesis of enantiomerically pure derivatives of this compound could yield materials with interesting chiroptical properties, such as circularly polarized luminescence (CPL), which are of interest for applications in 3D displays and spintronics.
| Derivative Class | Target Property | Potential Application |
| Donor-Acceptor Systems | Tunable band gap | Organic Electronics (OLEDs, OPVs) |
| Host-Guest Systems | Selective binding | Molecular Sensing |
| Enantiopure Compounds | Circularly Polarized Luminescence | 3D Displays, Spintronics |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes and Transient Intermediates
The study of the dynamic behavior and reactive intermediates of this compound and its derivatives will require the use of advanced spectroscopic techniques.
Future research should employ:
Ultrafast Transient Absorption Spectroscopy: This technique can be used to probe the excited-state dynamics of these molecules on femtosecond to nanosecond timescales, providing insights into processes such as intersystem crossing and charge transfer, which are crucial for optoelectronic applications.
In-situ NMR and IR Spectroscopy: Monitoring reactions in real-time using these methods can help to identify transient intermediates and elucidate complex reaction mechanisms, particularly in the study of ring-opening and rearrangement reactions.
Two-Dimensional NMR Techniques: Advanced 2D NMR experiments, such as NOESY and HSQC, will be essential for unambiguously determining the complex three-dimensional structure and connectivity of novel derivatives.
In-depth Computational Modeling for Predictive Structure-Property Relationships and Mechanism Elucidation
Theoretical and computational chemistry will play a vital role in guiding the future development of this compound chemistry.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the ground and excited-state electronic properties, molecular geometries, and spectroscopic signatures of designed derivatives, allowing for the in-silico screening of candidates for specific applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with their environment, which is important for understanding the performance of materials in devices.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying the reactivity of these compounds in complex environments, such as in the presence of a catalyst or solvent, QM/MM methods can provide a balance between accuracy and computational cost.
Mechanism Elucidation: High-level computational studies can be used to map out the potential energy surfaces of proposed reaction pathways, helping to understand the feasibility of different synthetic routes and to explain observed reactivity.
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new fundamental discoveries and innovative applications in materials science.
Q & A
Basic: What is the correct IUPAC nomenclature for 2,4-Methanoindeno[7,1-BC]furan, and how are bridge systems prioritized in its naming?
The compound follows IUPAC rules for fused polycyclic systems with bridge structures. The correct name avoids composite bridges and prioritizes simple bridge descriptors. For example, "2,6:5,7-dimethanoindeno[7,1-bc]furan" is preferred over composite bridge names like "5,7,2-epiethane[1,1,2]triylindeno[7,1-bc]furan." The methano bridge (CH₂) is explicitly stated, and numbering adheres to the fused indeno-furan system. Non-composite bridges are prioritized to simplify nomenclature .
Basic: What spectroscopic and crystallographic methods are critical for structural elucidation of this compound derivatives?
Key techniques include:
- 1D/2D NMR : Assigns proton (¹H) and carbon (¹³C) environments. HMBC and COSY correlations resolve connectivity, as demonstrated in octahydroindeno[7,1-bc]furan derivatives (e.g., HMBC correlations from δH5.11 ppm to quaternary carbons) .
- X-ray crystallography : Resolves stereochemistry and ring conformations, as used for decahydrospiro[furan-3,7′-indeno[7,1-bc]furan] systems .
- LCMS : Validates molecular weight and fragmentation patterns, especially for oxygenated derivatives .
Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
Discrepancies often arise from dynamic conformations or crystal packing effects. Methodological steps:
Variable-temperature NMR : Identifies conformational equilibria (e.g., methyl group rotations affecting δH shifts).
DFT calculations : Compare computed NMR chemical shifts with experimental data to validate static vs. dynamic structures.
Synchrotron X-ray diffraction : Enhances resolution for ambiguous electron density maps, critical for fused ring systems .
Advanced: Design a synthetic route for this compound derivatives with functional groups (e.g., hydroxyl, methyl).
A modular approach involves:
- Core construction : Cycloaddition or acid-catalyzed cyclization to form the indeno-furan scaffold.
- Functionalization :
- Purification : Crystallization from ether/hexane mixtures ensures purity, as seen in spirocyclic furan derivatives .
Advanced: Propose biosynthetic pathways for this compound analogs in natural products.
Plausible pathways involve:
Polyketide precursors : Acetyl-CoA units form acylphloroglucinol intermediates.
Prenylation : Addition of isoprene units (e.g., 3-methylbut-2-enyl) to the core.
Oxidative cyclization : Forms the methano bridge and furan ring via cytochrome P450-mediated steps, as proposed for Hypericum-derived polycycles .
Advanced: What computational methods are used to model the electronic and steric effects of substituents on this compound’s reactivity?
- Molecular docking : Predicts binding modes for bioactive derivatives (e.g., glycogen synthase kinase inhibition) .
- MD simulations : Analyzes solvent interactions and conformational stability.
- Hammett plots : Correlates substituent electronic effects (σ values) with reaction rates for functionalization steps .
Advanced: How can researchers evaluate the bioactivity of this compound derivatives in vitro?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like GSK-3β using liver cell lysates .
- Radical scavenging assays : DPPH or ABTS tests quantify antioxidant activity, as applied to indeno-furan analogs .
- Cytotoxicity screening : MTT assays on cancer cell lines assess therapeutic potential .
Advanced: What strategies mitigate challenges in isolating this compound derivatives from complex matrices?
- Fractional extraction : Use polarity gradients (hexane → ethyl acetate → methanol) to separate nonpolar furans from phenolic byproducts .
- HPLC-DAD-MS : Combines retention time, UV spectra, and mass fragmentation for peak identification .
- Derivatization : Acetylation of hydroxyl groups improves chromatographic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
